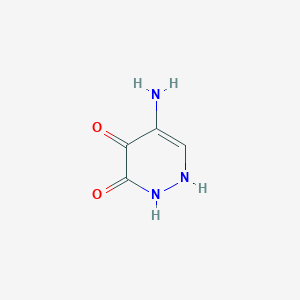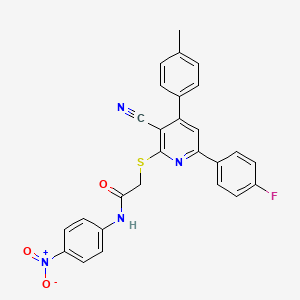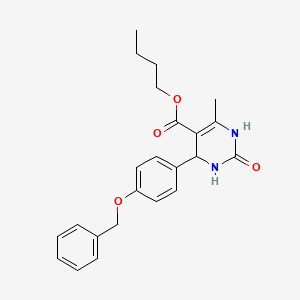
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a phenyl group, along with an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like halogenation, condensation, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2,4-Dichlorophenyl)-2-phenylthiazol-5-yl)acetic acid
- 2-(4-(2,4-Dimethoxyphenyl)-2-phenylthiazol-5-yl)acetic acid
- 2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)propionic acid
Uniqueness
2-(4-(2,4-Dimethylphenyl)-2-phenylthiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethylphenyl and phenyl groups provides distinct steric and electronic properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C19H17NO2S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[4-(2,4-dimethylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17NO2S/c1-12-8-9-15(13(2)10-12)18-16(11-17(21)22)23-19(20-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XMULPGAJNFPDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
![5-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B11770704.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)piperazine](/img/structure/B11770710.png)





![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)


![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)
